molecular formula C12H8FNO B13314195 2-Fluoro-6-(pyridin-2-yl)benzaldehyde

2-Fluoro-6-(pyridin-2-yl)benzaldehyde

Cat. No.: B13314195
M. Wt: 201.20 g/mol
InChI Key: QEFIKOMWZLOAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-(pyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 2-position and a pyridin-2-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzaldehyde in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 2-Fluoro-6-(pyridin-2-yl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(pyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-Fluoro-6-(pyridin-2-yl)benzoic acid.

    Reduction: 2-Fluoro-6-(pyridin-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-(pyridin-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(pyridin-2-yl)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(pyridin-2-yl)benzaldehyde: Similar structure but with the pyridin-2-yl group at the 4-position.

    2-Fluoro-6-(pyridin-3-yl)benzaldehyde: Similar structure but with the pyridin-3-yl group instead of pyridin-2-yl.

    2-Fluoro-6-(pyridin-4-yl)benzaldehyde: Similar structure but with the pyridin-4-yl group instead of pyridin-2-yl.

Uniqueness

2-Fluoro-6-(pyridin-2-yl)benzaldehyde is unique due to the specific positioning of the fluorine and pyridin-2-yl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound in drug development and other applications.

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

2-fluoro-6-pyridin-2-ylbenzaldehyde

InChI

InChI=1S/C12H8FNO/c13-11-5-3-4-9(10(11)8-15)12-6-1-2-7-14-12/h1-8H

InChI Key

QEFIKOMWZLOAOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C(=CC=C2)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.